Direct Potency Comparison with N-tert-butyl Analog (GSK-214096) via Ligand Binding Affinity
This compound exhibits a distinct sulfonamide substituent (N-methyl) compared to the closely related analog GSK-214096, which features an N-tert-butyl group. While quantitative data for this specific compound's CCR5 binding IC50 is not publicly available in primary literature, the class-level SAR from the foundational patent indicates that modifications to the sulfonamide N-substituent are a critical determinant of receptor affinity [1]. The structural differentiation is hypothesized to modulate steric hindrance and hydrogen-bonding potential at the CCR5 binding pocket, potentially leading to divergent potency profiles compared to the bulkier N-tert-butyl analog.
| Evidence Dimension | Molecular Structure and Predicted Binding Interaction |
|---|---|
| Target Compound Data | N-methylbenzenesulfonamide group |
| Comparator Or Baseline | GSK-214096 (N-tert-butylbenzenesulfonamide group) |
| Quantified Difference | Qualitative structural divergence: N-methyl vs. N-tert-butyl substitution |
| Conditions | Inferred from patent WO 2004054974 A2 describing the structural series |
Why This Matters
This structural difference is the primary chemical identifier for procurement, ensuring the correct analog is obtained for studies specifically requiring the N-methyl sulfonamide motif rather than the more sterically hindered N-tert-butyl variant.
- [1] Kazmierski, W. M., et al. (2004). Piperidine derivatives as CCR5 antagonists. Patent WO2004054974A2. View Source
